![molecular formula C22H21ClN2O B14243924 (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 189828-45-3](/img/structure/B14243924.png)
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound is notable for its unique structure, which includes a chlorinated phenyl group and a trimethylphenylmethoxy substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene typically involves the following steps:
Formation of the Azo Compound: The initial step involves the preparation of the azo compound through a diazotization reaction. Aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with phenol derivatives to form the azo compound.
Chlorination: The phenyl group is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Methoxylation: The final step involves the introduction of the trimethylphenylmethoxy group. This is typically achieved through a nucleophilic substitution reaction where the phenol derivative is reacted with trimethylphenylmethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to hydrazo or amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent, is ongoing.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-{3-Bromo-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene: Similar structure but with a bromine atom instead of chlorine.
(E)-1-{3-Iodo-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and the trimethylphenylmethoxy group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
189828-45-3 |
|---|---|
Fórmula molecular |
C22H21ClN2O |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
[3-chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C22H21ClN2O/c1-15-11-16(2)20(17(3)12-15)14-26-22-10-9-19(13-21(22)23)25-24-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 |
Clave InChI |
RDPJZYXIHSZLLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


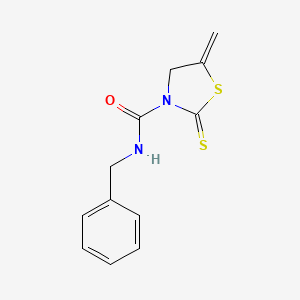
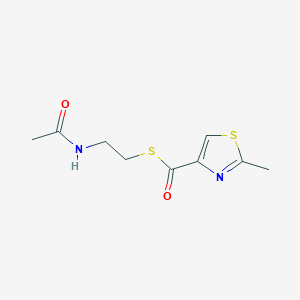
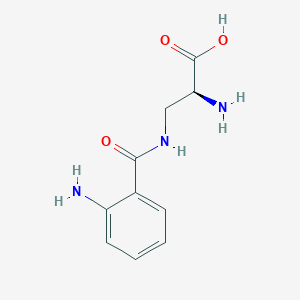
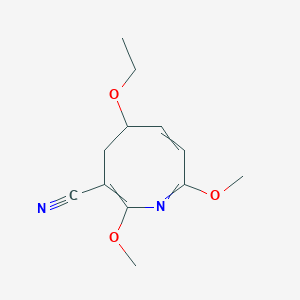

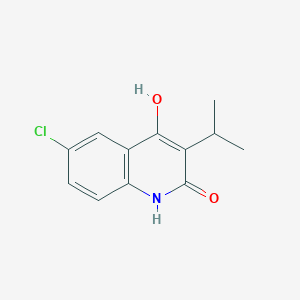
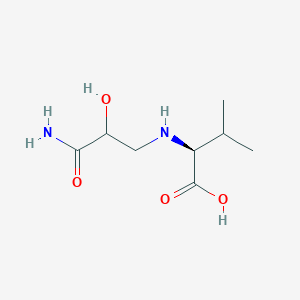

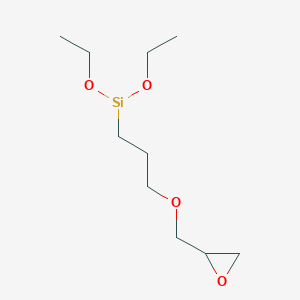

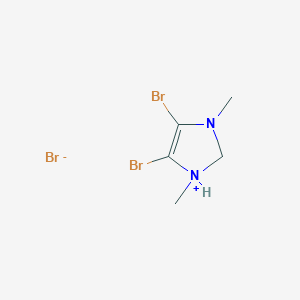
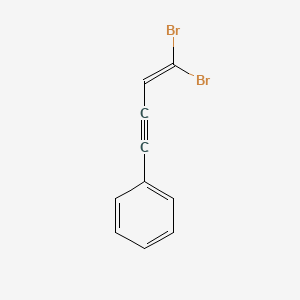
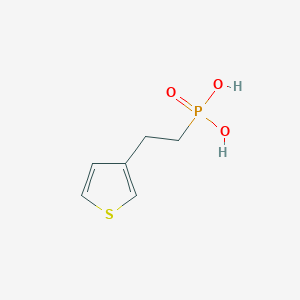
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
